![molecular formula C6H5BrFN B594537 4-Bromomethyl-3-fluoropyridine CAS No. 1227602-49-4](/img/structure/B594537.png)
4-Bromomethyl-3-fluoropyridine
Overview
Description
4-Bromomethyl-3-fluoropyridine is a chemical compound with the molecular formula C6H5BrFN . It’s a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .
Synthesis Analysis
The synthesis of 4-Bromomethyl-3-fluoropyridine involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-3-fluoropyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a fluorine atom at the 3-position . The molecular weight of this compound is 190.01300 .Chemical Reactions Analysis
4-Bromomethyl-3-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
Pharmaceutical Synthesis
4-Bromomethyl-3-fluoropyridine: is a valuable intermediate in pharmaceutical synthesis. Its incorporation into drug molecules can significantly alter their pharmacokinetic properties, such as increased lipophilicity, which enhances cell membrane penetration. This compound is particularly useful in the synthesis of fluorinated pyridines , which are a core structure in many pharmaceuticals due to their unique physical, chemical, and biological properties .
Agrochemical Development
In agrochemistry, 4-Bromomethyl-3-fluoropyridine serves as a precursor for the development of novel agrochemicals. The introduction of fluorine atoms into agrochemical compounds can lead to enhanced activity and selectivity, providing effective protection against pests and diseases. The compound’s reactivity allows for the creation of various derivatives that serve as potent active ingredients in herbicides and insecticides .
Material Science
The compound’s utility extends to material science, where it can be used to synthesize fluorinated polymers and coatings . These materials exhibit improved durability, chemical resistance, and thermal stability. The presence of fluorine can also impart unique surface properties, such as hydrophobicity, which is desirable in many industrial applications .
Chemical Synthesis
4-Bromomethyl-3-fluoropyridine: is instrumental in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction forms carbon-carbon bonds and is widely used to create complex organic molecules. The compound’s bromine atom acts as a good leaving group, facilitating the coupling process .
Medical Research
In medical research, 4-Bromomethyl-3-fluoropyridine is used to develop imaging agents and radiotherapeutic compounds. Its derivatives can be labeled with radioactive isotopes, such as F-18 , making them useful in positron emission tomography (PET) scans for cancer diagnosis and treatment monitoring .
Environmental Science
Environmental science benefits from the use of 4-Bromomethyl-3-fluoropyridine in the study of environmental pollutants . Fluorinated compounds, including those derived from this compound, are often analyzed for their environmental impact, persistence, and bioaccumulation potential. Understanding these factors is crucial for developing safer and more sustainable chemicals .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Bromomethyl-3-fluoropyridine is the carbon atoms in organic compounds during the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds by coupling boronic acids with organic halides .
Mode of Action
4-Bromomethyl-3-fluoropyridine interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-Bromomethyl-3-fluoropyridine . This reaction is widely used in organic synthesis for creating carbon-carbon bonds, and it is known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound’s molecular weight is 19001300 , which could influence its absorption and distribution
Result of Action
The result of 4-Bromomethyl-3-fluoropyridine’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of 4-Bromomethyl-3-fluoropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the reaction’s outcome .
properties
IUPAC Name |
4-(bromomethyl)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTARAIMDJZXDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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